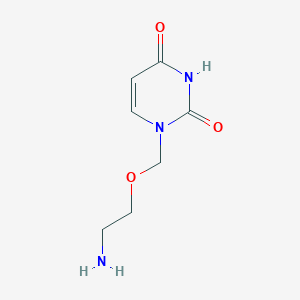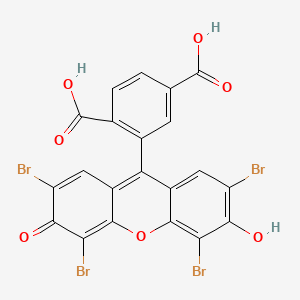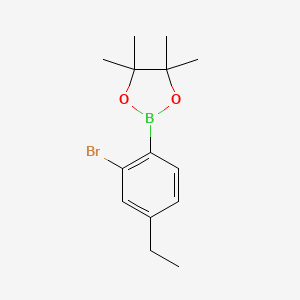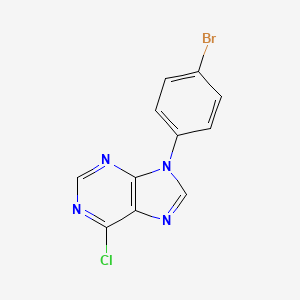![molecular formula C15H17NO3 B14028214 Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-acetyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an azabicyclo compound followed by acetylation and benzylation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with appropriate leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Ethyl (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific acetyl and benzyl functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)14-12-7-16(8-13(12)14)15(18)19-9-11-5-3-2-4-6-11/h2-6,12-14H,7-9H2,1H3 |
Clave InChI |
PLHVYNJGZGYYRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


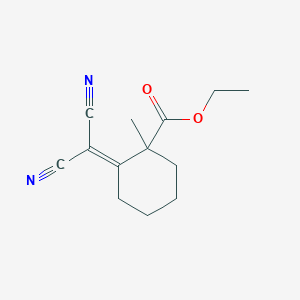

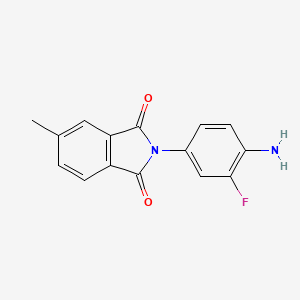
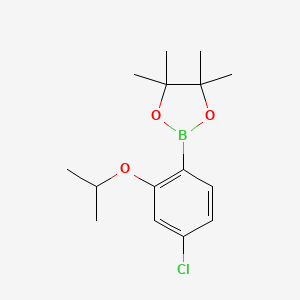
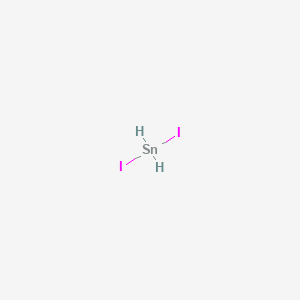
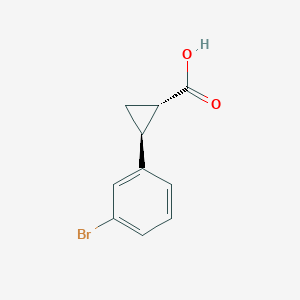
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)


